molecular formula C22H20N6O2S B2694430 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 671818-44-3

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2694430
CAS RN: 671818-44-3
M. Wt: 432.5
InChI Key: OWWZEUPNARGJHD-UHFFFAOYSA-N
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Description

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTU belongs to the class of purine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of compounds related to "8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione" for their anticancer properties. For instance, a study on the design, molecular modeling, and synthesis of new purine-diones and related structures showed that some synthesized compounds exhibited good to excellent anticancer activity against human breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Hayallah, 2017).

Antimicrobial and Antifungal Applications

Another aspect of research on related compounds involves their antimicrobial and antifungal efficacy. Compounds derived from benzimidazole and purine analogs have been investigated for their potential to inhibit the growth of various microbial strains. This includes the synthesis and biological evaluation of derivatives showing promising activity against pathogens such as Helicobacter pylori, indicating their significance in developing new antimicrobial agents (Carcanague et al., 2002).

Immunomodulatory Effects

Research into the immunomodulatory effects of purine analogs and related structures has also been conducted. Novel analogs have been synthesized to explore their potential in modulating immune responses, with some showing significant activity. These findings suggest the utility of these compounds in developing therapeutic agents aimed at enhancing or regulating immune functions (Nagahara et al., 1990).

Enzyme Inhibition for Protozoal Infections

Further research has explored the role of benzimidazole derivatives as enzyme inhibitors, specifically targeting protozoal infections. Studies have identified these compounds as inhibitors of purine nucleoside phosphorylase (PNP) in Toxoplasma gondii, showcasing their potential in treating protozoal infections and contributing to the development of antiprotozoal therapeutics (Alvarez et al., 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione' involves the synthesis of the benzimidazole ring, followed by the attachment of the purine ring and the phenylpropyl group. The final step involves the introduction of the methyl and sulfanyl groups.", "Starting Materials": [ "2-nitroaniline", "o-phenylenediamine", "2-chloro-6-methylpurine", "3-phenylpropanol", "thionyl chloride", "sodium methoxide", "sodium borohydride", "sodium hydride", "methyl iodide", "sulfur" ], "Reaction": [ "Nitration of 2-nitroaniline to form 2-nitro-1-phenylbenzimidazole", "Reduction of 2-nitro-1-phenylbenzimidazole to form 1-phenylbenzimidazole", "Reaction of 1-phenylbenzimidazole with o-phenylenediamine to form 8-(1H-benzimidazol-2-ylsulfanyl)-3-methylpurine", "Reaction of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methylpurine with 2-chloro-6-methylpurine in the presence of sodium methoxide to form 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(6-methylpurin-2-yl)purine", "Reduction of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(6-methylpurin-2-yl)purine with sodium borohydride to form 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(6-methylpurin-2-yl)purin-2-ol", "Reaction of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(6-methylpurin-2-yl)purin-2-ol with 3-phenylpropanol in the presence of sodium hydride to form 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purin-2,6-dione", "Introduction of the methyl and sulfanyl groups using methyl iodide and sulfur, respectively" ] }

CAS RN

671818-44-3

Molecular Formula

C22H20N6O2S

Molecular Weight

432.5

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H20N6O2S/c1-27-18-17(19(29)26-21(27)30)28(13-7-10-14-8-3-2-4-9-14)22(25-18)31-20-23-15-11-5-6-12-16(15)24-20/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,23,24)(H,26,29,30)

InChI Key

OWWZEUPNARGJHD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCCC5=CC=CC=C5

solubility

soluble

Origin of Product

United States

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